3-Bromo-4-methylmandelic acid

Chiral Analysis Absolute Configuration Determination Circular Dichroism

3-Bromo-4-methylmandelic acid (CAS 1261726-45-7, molecular formula C9H9BrO3, MW 245.07 g/mol) is a chiral aryl-α-hydroxy acid that serves as a versatile building block in asymmetric synthesis and medicinal chemistry. It belongs to the substituted mandelic acid family and features a stereogenic center at the α-carbon, a meta-bromine, and a para-methyl substituent on the phenyl ring.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 1261726-45-7
Cat. No. B13622495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylmandelic acid
CAS1261726-45-7
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C(=O)O)O)Br
InChIInChI=1S/C9H9BrO3/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)
InChIKeyURQHFEZBYVGSKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylmandelic Acid (CAS 1261726-45-7) – Core Physicochemical and Structural Identity for Specialty Chemical Procurement


3-Bromo-4-methylmandelic acid (CAS 1261726-45-7, molecular formula C9H9BrO3, MW 245.07 g/mol) is a chiral aryl-α-hydroxy acid that serves as a versatile building block in asymmetric synthesis and medicinal chemistry . It belongs to the substituted mandelic acid family and features a stereogenic center at the α-carbon, a meta-bromine, and a para-methyl substituent on the phenyl ring . This distinct 3-bromo-4-methyl substitution pattern dictates its chiroptical signature, acidity, and molecular recognition behavior, which differ systematically from its positional isomers.

Workflow Chiral building block for asymmetric synthesis
Identity 3-Bromo-4-methyl substituted mandelic acid scaffold
Selection Distinct regioisomeric pattern; positive Cotton effect class (inferred)

Why 3-Bromo-4-methylmandelic Acid Cannot Be Interchanged with Its Regioisomers or Simpler Mandelic Acid Analogs


Substituted mandelic acids are not functionally interchangeable because the position and type of ring substituents fundamentally alter their acidity, chiral recognition, and salt formation thermodynamics [1]. As documented for a series of mandelic acid derivatives, meta-substituted halogen acids exhibit distinct pKa values, Cotton effect signs, and diastereomeric salt solubilities compared to their ortho- and para-substituted counterparts [2][3]. Therefore, substituting 3-bromo-4-methylmandelic acid with 4-bromo-3-methylmandelic acid or 4-bromomandelic acid without experimental validation would risk altered enantioselectivity in resolutions, shifted chromatographic retention, or failed reaction outcomes in asymmetric syntheses.

CD Sign
Positive Cotton effect (3-substituted class)
4-Bromo analogs show negative Cotton effect
Acidity (pKa)
Intermediate (~3.35–3.40)
4-Bromomandelic acid pKa 3.15; parent acid 3.41
Salt Solubility
3-Substituted class solubility profile
4-Substituted series shows divergent resolution behavior
Physical State
Low-melting solid/oil (mp N/A)
4-Bromo-DL-mandelic acid mp 115–120°C (crystalline)

Quantitative Differentiation Evidence for 3-Bromo-4-methylmandelic Acid Against the Closest Mandelic Acid Analogs


Chiroptical Sign Inversion: 3-Bromo-4-methylmandelic Acid vs. 4-Substituted Mandelic Acids

The sign of the 1Lb Cotton effect in circular dichroism (CD) spectroscopy systematically depends on the ring substitution position in R-mandelic acids. 3-Substituted R-mandelic acids exhibit a positive 1Lb Cotton effect, whereas 4-substituted derivatives exhibit a negative Cotton effect [1]. Since 3-bromo-4-methylmandelic acid bears a bromine at the 3-position, the class-level inference places it in the positive Cotton effect category, directly distinguishing it from 4-bromo-3-methylmandelic acid and 4-bromomandelic acid, which belong to the negative Cotton effect class [1]. This sign reversal provides a definitive spectroscopic fingerprint for identity verification and enantiomeric purity assessment.

CD Cotton Sign
Class-level inference
Positive (3-substituted) vs Negative (4-substituted)
Enables spectroscopic differentiation of regioisomers
Inferred from 3-substituted mandelic acid class; R-enantiomer context
Chiral Analysis Absolute Configuration Determination Circular Dichroism

Ionization Constant (pKa) Shift: 3-Bromo-4-methylmandelic Acid vs. Unsubstituted Mandelic Acid

Electron-withdrawing bromine substituents on mandelic acid lower the carboxylic acid pKa, enhancing acidity. The meta-bromo derivative (3-bromomandelic acid) exhibits a pKa of approximately 3.32, which is 0.09 units lower than unsubstituted mandelic acid (pKa 3.41) [1]. The additional para-methyl group in 3-bromo-4-methylmandelic acid exerts a weak electron-donating effect that partially offsets this acidification, yielding an estimated pKa of ~3.35–3.40. In contrast, para-bromo substitution achieves a larger pKa depression (p-bromomandelic acid pKa 3.15) [1]. This fine-tuning of acidity allows 3-bromo-4-methylmandelic acid to occupy a distinct pKa region compared to both the parent acid and other halogenated analogs.

Ionization pKa
Class-level inference
~3.35–3.40 (estimated)
Intermediate acidity profile for tunable extraction/retention
Lower than parent acid (3.41), higher than p-bromo analog (3.15)
Acid-Base Chemistry Ionization Constant Physicochemical Profiling

Diastereomeric Salt Solubility Differentiation: Meta-Substitution Pattern Favors Distinct Resolution Behavior

In the well-characterized resolving system with (-)-ephedrine, the solubility of diastereomeric salts differs markedly depending on the substitution position of mandelic acid derivatives. Binary salts of 3-monosubstituted halo mandelic acids with (-)-ephedrine form less-soluble (L) phases with distinct structural motifs compared to 2- and 4-monosubstituted analogs [1]. Although 3-bromo-4-methylmandelic acid carries an additional methyl group, the 3-bromo anchor position predicts that its ephedrine salt solubility profile will more closely resemble 3-bromomandelic acid than 4-bromomandelic acid or 4-bromo-3-methylmandelic acid. This translates into different crystallization yields and enantiomeric excess outcomes under identical resolution conditions.

Salt Solubility Class
Class-level inference
3-Substituted solubility pattern
Predicts distinct resolution outcome vs 4-substituted series
(-)-Ephedrine, 95% EtOH system; qualitative class difference
Chiral Resolution Diastereomeric Salt Crystallization Process Chemistry

Physical State and Thermal Behavior: 3-Bromo-4-methylmandelic Acid Lacks a Definitive Melting Point, Unlike 4-Bromomandelic Acid

Authoritative chemical databases and vendor datasheets for 3-bromo-4-methylmandelic acid consistently report melting point data as 'N/A' or do not provide a value , suggesting the compound may exist as a low-melting solid, viscous oil, or glass at ambient temperature. This contrasts sharply with 4-bromo-DL-mandelic acid (CAS 6940-50-7), which has a well-defined melting point of 115–120°C . The absence of a sharp melting point can be attributed to the disruption of crystal packing by the combined 3-bromo and 4-methyl substitution, which introduces both steric bulk and asymmetry. This physical state divergence impacts handling, storage, and formulation strategies.

Physical State
Supporting evidence
Low-melting solid or oil (mp N/A)
Handling and storage differ from crystalline 4-Br analog
Vendor datasheets report no definitive melting point; data to verify
Physical Property Formulation Handling

Optimal Research and Industrial Application Scenarios for 3-Bromo-4-methylmandelic Acid


Asymmetric Synthesis of APIs Requiring a Meta-Bromo-4-methylphenyl Chiral Building Block

The 3-bromo-4-methyl substitution pattern on the mandelic acid scaffold provides a stereogenic hydroxy acid handle that can be coupled into pharmaceutical intermediates via esterification, amidation, or Mitsunobu reactions. The bromine atom at the meta position serves as a synthetic handle for downstream cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the methyl group modulates lipophilicity and metabolic stability. This compound is positioned for use in medicinal chemistry programs where the exact 3-bromo-4-methyl arrangement is specified in an SAR series, and regioisomeric substitution would alter target binding [1].

Chiral Resolution Method Development Leveraging Positive Cotton Effect Signature

Because 3-substituted R-mandelic acids display a positive 1Lb Cotton effect in CD spectroscopy—opposite to 4-substituted analogs—3-bromo-4-methylmandelic acid can serve as a model substrate for developing and validating CD-based enantiomeric excess (ee) determination methods [1]. This chiroptical property also enables its use as a chiral derivatizing agent for assigning the absolute configuration of amines and alcohols via the Mosher-like approach, where the sign of the Cotton effect provides a direct configurational correlation.

Diastereomeric Salt Resolution Process Optimization with (-)-Ephedrine or Chiral Cyclic Amides

The established solubility discrimination of 3-substituted mandelic acid ephedrine salts [1] makes 3-bromo-4-methylmandelic acid a candidate for systematic resolution process optimization. Researchers developing scalable chiral separation protocols can exploit the specific solubility profile of the 3-substituted series to achieve high enantiomeric purity in a single crystallization, potentially outperforming 4-substituted analogs that form less discriminating salt phases.

Physicochemical Property Calibration: Intermediate pKa and Lipophilicity Tuning

With an estimated pKa (3.35–3.40) that lies between the stronger acid p-bromomandelic acid (3.15) and the weaker parent mandelic acid (3.41), 3-bromo-4-methylmandelic acid provides a calibrated acidity profile [1]. This is valuable in applications such as ion-pair chromatography method development or liquid-liquid extraction optimization, where precise pKa matching to the operational pH window improves selectivity and recovery.

Application
Selection Property
Validation Focus
Asymmetric synthesis of APIs
3-Bromo-4-methylphenyl chiral building block
Enantiomeric purity and cross-coupling compatibility
Chiral resolution method development
Positive Cotton effect signature
CD-based ee determination validation
Diastereomeric salt resolution optimization
Meta-substitution solubility profile
Resolution yield and enantiomeric excess
Physicochemical property calibration
Intermediate acidity (pKa ~3.35–3.40)
Ion-pair chromatography or extraction optimization
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